2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
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Overview
Description
2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C18H18FNO4 and its molecular weight is 331.343. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Derivatives for pH Measurement
Fluorinated derivatives of o-aminophenol, which are structurally related to 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate, have been developed for intracellular pH measurement. These compounds, such as N-ethyl-5-fluoro-2-aminophenol N,O-diacetate and its analogs, exhibit pH sensitivity suitable for physiological ranges and show minimal affinity for other physiological ions. Their design aims to improve the measurement accuracy of intracellular pH, which is crucial for understanding cellular processes in health and disease (Rhee, Levy, & London, 1995).
Synthesis and Application in Carbohydrate Chemistry
The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, another derivative with structural similarities, has been designed for the protection of hydroxyl groups in carbohydrate chemistry. Its efficient synthesis and high yield, along with its stability under specific conditions and its application in the synthesis of complex carbohydrates, exemplify the versatile use of fluorinated compounds in synthetic organic chemistry (Spjut, Qian, & Elofsson, 2010).
Antimicrobial and Anticancer Activities
Compounds structurally related to this compound have been investigated for their antimicrobial and anticancer activities. For example, heterocyclic compounds derived from chalcone, synthesized under microwave irradiation, have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest potential pharmacological applications of such fluorinated compounds in developing new antimicrobial agents (Khan, 2017).
Synthesis of Oligoribonucleotides
The 4-methoxybenzyl group has been utilized as a novel protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. This approach demonstrates the utility of specific functional groups in nucleic acid chemistry, facilitating the synthesis of complex biological molecules and their potential applications in biotechnology and medicine (Takaku & Kamaike, 1982).
Mechanism of Action
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-23-16-4-2-3-14(9-16)10-18(22)24-12-17(21)20-11-13-5-7-15(19)8-6-13/h2-9H,10-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRALBCDNEWFYJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.